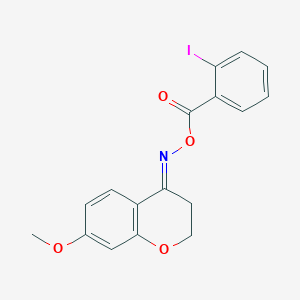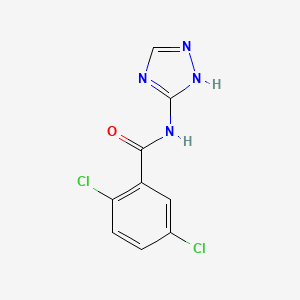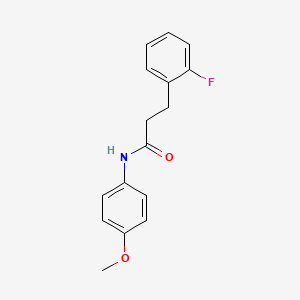![molecular formula C18H25NO B5702541 1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
1-[3-(4-isopropylphenyl)acryloyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-isopropylphenyl)acryloyl]azepane, also known as IPA or IAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. 1-[3-(4-isopropylphenyl)acryloyl]azepane has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and anxiety.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to enhance the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[3-(4-isopropylphenyl)acryloyl]azepane is its high potency and selectivity. It has been found to exhibit a high affinity for GABA receptors, making it a promising candidate for the treatment of various neurological disorders. However, 1-[3-(4-isopropylphenyl)acryloyl]azepane has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-[3-(4-isopropylphenyl)acryloyl]azepane. One of the areas of research is the development of novel formulations of 1-[3-(4-isopropylphenyl)acryloyl]azepane that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of 1-[3-(4-isopropylphenyl)acryloyl]azepane in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Moreover, further studies are needed to elucidate the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane and to identify its potential side effects and toxicity.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)acryloyl]azepane is a promising chemical compound with potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-[3-(4-isopropylphenyl)acryloyl]azepane involves the reaction of 4-isopropylphenylacetic acid with 1-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields 1-[3-(4-isopropylphenyl)acryloyl]azepane as a white solid with a melting point of 87-89°C.
Applications De Recherche Scientifique
1-[3-(4-isopropylphenyl)acryloyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[3-(4-isopropylphenyl)acryloyl]azepane has also shown promising results in the treatment of neuropathic pain, anxiety, and depression. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYHMXXODCLR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Isopropylphenyl)acryloyl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)



![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

